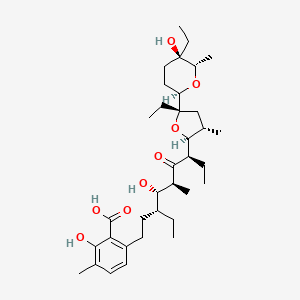
Lasalocid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lasalocid C is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is part of the lasalocid family, which includes several homologues such as Lasalocid A, B, D, and E. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lasalocid C involves the fermentation of Streptomyces lasaliensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The synthetic route typically involves the use of organic solvents such as dichloromethane and ethanol, and the reaction conditions include maintaining specific pH levels and temperatures to optimize yield .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Lasalocid C undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding. It can form esters with alcohols such as neopentyl alcohol, geraniol, and vanillyl alcohol .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dichloromethane, ethanol, and various metal cations like lithium, sodium, and potassium. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include esters of this compound and its complexes with metal cations. These products are often stabilized by intramolecular hydrogen bonds .
Aplicaciones Científicas De Investigación
Lasalocid C has a wide range of scientific research applications:
Mecanismo De Acción
Lasalocid C exerts its effects by forming neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes. This disrupts ionic homeostasis within cells, leading to osmotic lysis of target organisms such as coccidia . The molecular targets include cell membranes and ion channels, and the pathways involved are related to ion transport and membrane potential regulation .
Comparación Con Compuestos Similares
Similar Compounds
Lasalocid C is part of a family of polyether ionophore antibiotics, which includes:
- Lasalocid A
- Lasalocid B
- Lasalocid D
- Lasalocid E
Uniqueness
What sets this compound apart from its homologues is its specific ion transport capabilities and its unique esterification reactions with various alcohols. These properties make it a valuable compound for research in ionophore antibiotics and membrane transport mechanisms .
Propiedades
Fórmula molecular |
C35H56O8 |
|---|---|
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
6-[(3R,4S,5S,7R)-3-ethyl-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-5-methyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C35H56O8/c1-9-24(15-16-25-14-13-20(5)29(36)28(25)33(39)40)30(37)22(7)31(38)26(10-2)32-21(6)19-35(12-4,43-32)27-17-18-34(41,11-3)23(8)42-27/h13-14,21-24,26-27,30,32,36-37,41H,9-12,15-19H2,1-8H3,(H,39,40)/t21-,22-,23-,24+,26-,27+,30+,32-,34+,35-/m0/s1 |
Clave InChI |
PUHPUNCBWZEKHZ-GOYHBJCLSA-N |
SMILES isomérico |
CC[C@H](CCC1=C(C(=C(C=C1)C)O)C(=O)O)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(CC)[C@H]3CC[C@@]([C@@H](O3)C)(CC)O)C)O |
SMILES canónico |
CCC(CCC1=C(C(=C(C=C1)C)O)C(=O)O)C(C(C)C(=O)C(CC)C2C(CC(O2)(CC)C3CCC(C(O3)C)(CC)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



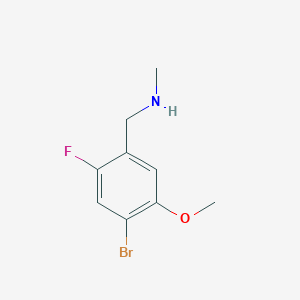
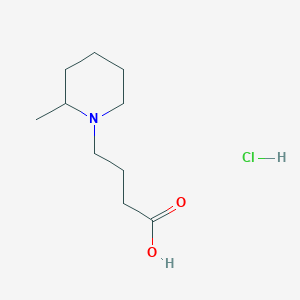
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)





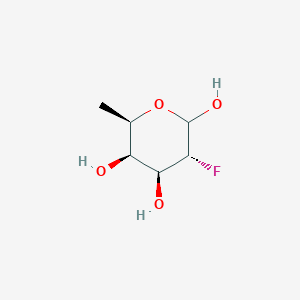
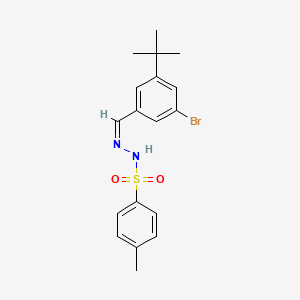

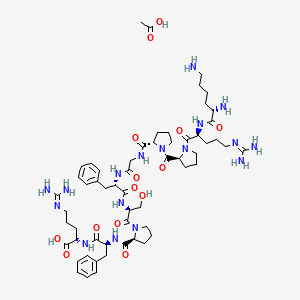
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
